molecular formula C19H14N4O2S B2924775 N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539808-12-3

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B2924775
CAS RN: 539808-12-3
M. Wt: 362.41
InChI Key: DLKJROXKOAXARW-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Copper-Catalyzed Aryl Amination

This compound has been identified as a powerful ligand in copper-catalyzed aryl amination reactions . It enables the coupling of (hetero)aryl iodides and bromides with primary amines or ammonia, facilitating the synthesis of (hetero)aryl amines. This process is significant for the pharmaceutical industry, where aryl amines are foundational structures for many drugs.

Ligand Efficiency in Coupling Reactions

The efficiency of this compound as a ligand is notable, particularly in coupling reactions of (hetero)aryl iodides with primary amines . It allows these reactions to proceed at lower temperatures and with minimal catalyst loading, which is advantageous for industrial applications due to reduced energy requirements and cost savings.

properties

IUPAC Name

N-naphthalen-1-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(21-16-7-3-5-13-4-1-2-6-15(13)16)12-26-19-23-22-18(25-19)14-8-10-20-11-9-14/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJROXKOAXARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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